molecular formula C19H19NO4S3 B2408519 4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide CAS No. 896341-68-7

4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B2408519
CAS RN: 896341-68-7
M. Wt: 421.54
InChI Key: MXEWAFSQKQFRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide, commonly known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which is involved in energy production in cells. This compound has been used to study Parkinson's disease, as it can induce symptoms similar to those seen in the disease.

Scientific Research Applications

Molecular Structure and Electronic Properties

  • Synthesis and Structural Characterization : A study by Rublova et al. (2017) involves the synthesis of structural isomers related to 4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide. These compounds were characterized using X-ray single crystal diffraction, revealing insights into their molecular structure and steric hindrance properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Applications in Medicinal Chemistry

  • Inhibition of Phospholipase A2 : Oinuma et al. (1991) synthesized a series of benzenesulfonamides, similar to the target compound, as potent inhibitors of membrane-bound phospholipase A2. These compounds were evaluated for their biological activity, highlighting their potential in medicinal applications (Oinuma et al., 1991).

Synthetic Applications and Reactions

  • Metalation of Sulfonamides : Familoni (2002) discussed the potentials of benzenesulfonamide as a Directed Metalation Group (DMG), including its applications in heterocyclic synthesis. This highlights the role of similar sulfonamide compounds in facilitating complex chemical reactions (Familoni, 2002).

  • Antimicrobial Activity : A study by Sarvaiya, Gulati, & Patel (2019) explored the synthesis of benzenesulfonamide derivatives and their evaluation for antimicrobial activity, demonstrating the utility of such compounds in developing new antibacterial agents (Sarvaiya, Gulati, & Patel, 2019).

  • Conformation and Assembly in Crystal Structures : Research by Castro et al. (2013) examined the effect of structural modifications on the conformation and assembly of arylsulfonamide derivatives, providing insights into the crystallographic behavior of these compounds (Castro, Aragão, Napolitano, Noda‐Perez, & Martins, 2013).

Potential Therapeutic Applications

  • Anti-Inflammatory and Anticancer Agents : A study by Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, examining their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

  • Synthesis of Benzosultams : Zhang et al. (2023) developed a novel iron-catalyzed method for synthesizing derivatives of benzosultams using benzenesulfonamide derivatives, showcasing the compound's role in innovative synthetic chemistry (Zhang, Yu, Zhu, Liu, Zhang, Zhao, Xia, & Li, 2023).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S3/c1-15-9-11-17(12-10-15)27(23,24)20-14-19(18-8-5-13-25-18)26(21,22)16-6-3-2-4-7-16/h2-13,19-20H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEWAFSQKQFRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide

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